

Technical Guide: Acrylic Acid-d4 (CAS 285138-82-1)

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Compound of Interest

Compound Name: Acrylic acid-d4

CAS No.: 285138-82-1

Cat. No.: B1338162

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Chemical Properties, Synthesis, and Applications in Drug Development

Executive Summary

Acrylic acid-d4 (Perdeuterated Acrylic Acid) is the fully deuterated isotopologue of acrylic acid, serving as a critical specialty reagent in polymer physics, metabolic profiling, and quantitative bioanalysis. Unlike its proteo-counterpart used in bulk industrial resins, the d4-variant is utilized primarily for its unique nuclear properties—specifically its transparency in proton NMR (

H-NMR), its distinct scattering length density in Small-Angle Neutron Scattering (SANS), and its kinetic stability in metabolic pathways (Kinetic Isotope Effect).

This guide provides a rigorous technical analysis of **Acrylic acid-d4**, tailored for researchers requiring precise data on its physicochemical behavior, synthesis pathways, and handling protocols.

Chemical Identity & Physical Properties[1][2]

Nomenclature: Prop-2-enoic acid-d4; 2,3,3-Trideuterio-2-propenoic acid-d CAS Number: 285138-82-1 (Generic/Unlabeled: 79-10-7) Molecular Formula:

Comparative Physicochemical Data

The substitution of protium (

H) with deuterium (

H) introduces mass-dependent shifts in physical properties.[1][2] Note the increased molecular weight and density, which are critical for gravimetric stoichiometry in polymerization.

Property	Acrylic Acid ()	Acrylic Acid-d4 ()	Mechanistic Note
Molecular Weight	72.06 g/mol	76.09 g/mol	+4 Da shift due to 4 deuterium atoms.
Density (20°C)	1.051 g/mL	~1.12 g/mL	Mass increase with negligible volume change (molar volume isotope effect is <1%).
Boiling Point	141°C	140–141°C	H-bonding strength is similar; slight variance due to vibrational amplitude differences.
Melting Point	14°C	13–15°C	Crystal lattice energy remains largely unchanged.
Dipole Moment	1.76 D	1.74 D	Slight reduction due to shorter average C-D bond lengths (anharmonicity).

Synthesis & Production Methodologies

The synthesis of **Acrylic acid-d4** requires high-efficiency deuteration to prevent isotopic dilution. Two primary pathways are employed: the Modified Reppe Carbonylation (for high isotopic purity) and Catalytic H/D Exchange (for lower cost/enrichment).

Pathway A: Carbonylation of Acetylene-d2 (High Purity)

This route mimics the industrial BASF process but utilizes deuterated precursors. It offers the highest isotopic enrichment (>99 atom % D).

- Precursor Generation: Calcium carbide is hydrolyzed with heavy water () to generate Acetylene-d2 ().
- Carbonylation: reacts with Carbon Monoxide (CO) and in the presence of a Nickel(II) bromide catalyst.
- Purification: Fractional distillation isolates the acid from the solvent (THF).

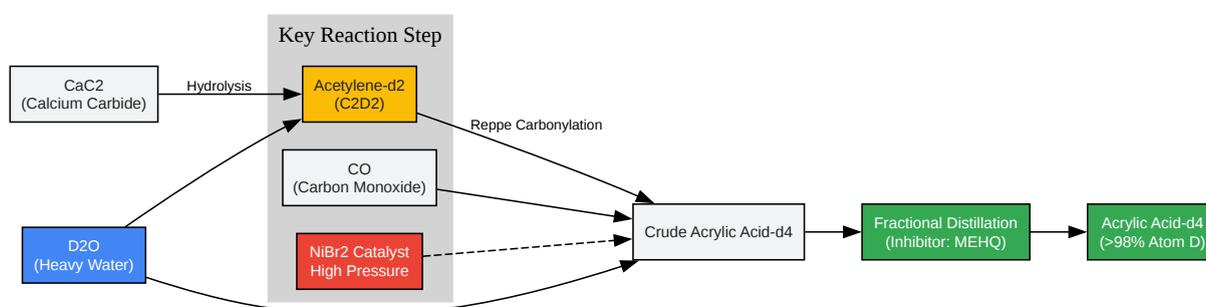
Pathway B: Hydrolysis of Acrylonitrile-d3

Alternatively, acrylonitrile-d3 can be hydrolyzed using

in

. This method is often preferred when acrylonitrile-d3 is readily available from propylene-d6 ammoxidation.

Visualization: Synthesis Workflow



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Figure 1: Synthetic pathway for high-purity **Acrylic Acid-d4** via Acetylene-d2 carbonylation.

Spectroscopic Characterization

For researchers, the utility of **Acrylic acid-d4** lies in its spectroscopic silence in

H channels and its unique signature in

C channels.

Nuclear Magnetic Resonance (NMR)[5][6][7][8][9][10][11]

- H NMR (Proton):
 - Spectrum: Essentially silent.
 - Residuals: Trace peaks may appear at δ 6.40 (dd), 6.10 (dd), 5.80 (dd) ppm corresponding to <1% protio-impurity ().
 - Application: Used as a "blank" monomer in copolymerization studies to isolate the signals of a comonomer.
- C NMR (Carbon-13):
 - Due to Carbon-Deuterium coupling, the singlet peaks observed in standard acrylic acid split into multiplets.
 - Coupling Constant (): Approximately 24-25 Hz (derived from).
 - Chemical Shifts:
 - C1 (Carbonyl): ~168 ppm (Singlet/Broad, minimal coupling).
 - C2 (α -carbon): ~127 ppm (Triplet,).

- C3 (β -carbon): ~ 130 ppm (Quintet, due to two attached deuteriums).

Infrared Spectroscopy (FT-IR)

The Isotope shift follows the harmonic oscillator approximation (). The C-D stretch appears at lower wavenumbers than C-H.[2]

- C-H Stretch: $3000\text{--}3100\text{ cm}^{-1}$
C-D Stretch: $2200\text{--}2300\text{ cm}^{-1}$.
- C=O Stretch: $\sim 1700\text{ cm}^{-1}$ (Minimal shift, $<10\text{ cm}^{-1}$).

Reactivity & Polymerization Kinetics[12][13][14] Kinetic Isotope Effect (KIE) in Polymerization

In free radical polymerization, **Acrylic acid-d4** exhibits an Inverse Secondary Kinetic Isotope Effect (SDKIE).

- Mechanism: The hybridization change from (monomer) to (polymer) is favored for C-D bonds due to changes in zero-point vibrational energy.
- Rate (): .
- Implication: Deuterated acrylic acid polymerizes slightly faster than the non-deuterated form, affecting the copolymer composition drift if not accounted for.

Stabilization

Like its non-deuterated counterpart, **Acrylic acid-d4** is thermodynamically unstable toward spontaneous polymerization.

- Inhibitor: Must be stored with 200 ppm MEHQ (Monomethyl ether of hydroquinone).
- Requirement: Dissolved oxygen is necessary for MEHQ to function. Do not store under pure Nitrogen/Argon; use air.

Applications in Drug Development & Research[15]

A. Metabolic Tracing & Stability

Deuteration strengthens the C-H bond (Bond Dissociation Energy increases by ~1-2 kcal/mol), making the molecule more resistant to metabolic cleavage (e.g., by Cytochrome P450).

- Application: **Acrylic acid-d4** is used to synthesize deuterated poly(acrylic acid) (PAA) carriers or mucoadhesive patches.
- Goal: To study the in vivo degradation profile of the polymer backbone without interference from endogenous metabolites.

B. Small-Angle Neutron Scattering (SANS)

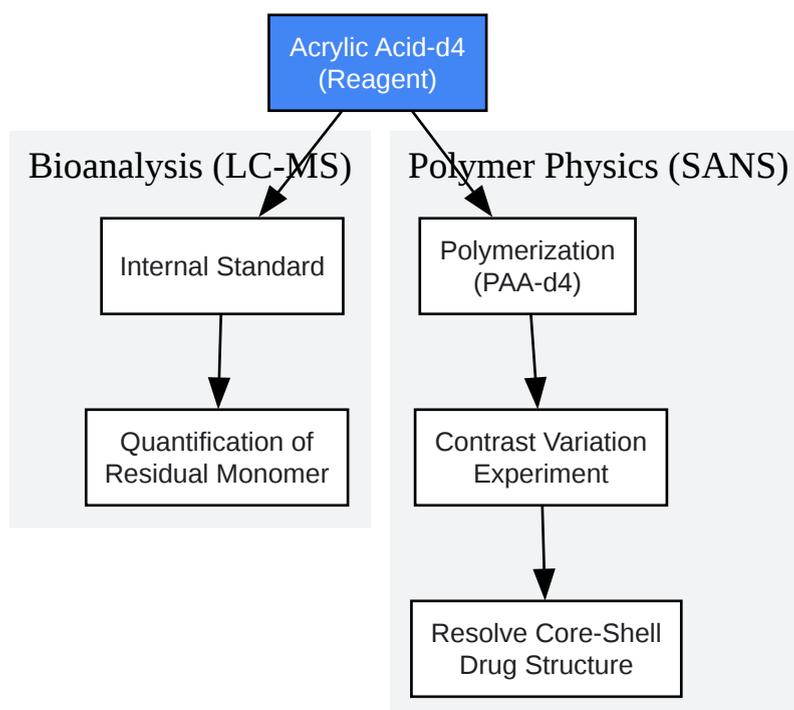
This is the primary application in structural biology and polymer physics.

- Contrast Matching: Hydrogen and Deuterium have vastly different neutron scattering lengths (3.74 fm, 6.67 fm).
- Experiment: By using a deuterated PAA shell on a drug-loaded nanoparticle, researchers can "hide" the polymer signal (match the solvent contrast) to visualize only the drug distribution, or vice versa.

C. Internal Standard for Bioanalysis

In LC-MS/MS assays quantifying residual monomer in pharmaceutical formulations:

- Protocol: Spike samples with a known concentration of **Acrylic acid-d4**.
- Detection: The mass shift (+4 Da) allows it to be distinguished from the analyte while behaving identically during extraction and ionization.



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Figure 2: Workflow for utilizing **Acrylic Acid-d4** in bioanalysis and structural elucidation.

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